rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid
Description
rac-(1R,2R,4R)-5,5-Difluorobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound characterized by a rigid bicyclo[2.2.2]octane scaffold with two fluorine atoms at position 5 and a carboxylic acid group at position 2. The "rac" designation indicates a racemic mixture of enantiomers. Its stereochemistry (1R,2R,4R) imparts distinct spatial arrangements that influence interactions with biological targets or synthetic pathways. This compound is of interest in medicinal chemistry and materials science due to its unique structural features.
Properties
Molecular Formula |
C9H12F2O2 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)4-5-1-2-6(9)3-7(5)8(12)13/h5-7H,1-4H2,(H,12,13)/t5-,6-,7-/m1/s1 |
InChI Key |
AEEUBFLZOQDFEX-FSDSQADBSA-N |
Isomeric SMILES |
C1C[C@@H]2CC([C@H]1C[C@H]2C(=O)O)(F)F |
Canonical SMILES |
C1CC2CC(C1CC2C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of bicyclo[2.2.2]octane derivatives, followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways, resulting in the observed bioactivity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are compared below based on substituents, functional groups, and physicochemical properties (Table 1).
Table 1: Structural and Functional Comparison of Bicyclo[2.2.2]octane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups |
|---|---|---|---|---|---|
| rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid (Target) | Not available | C₉H₁₂F₂O₂ | 190.19 | 5,5-difluoro, 2-carboxylic acid | Carboxylic acid |
| (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid | 1290626-50-4 | C₁₅H₂₂F₂N₂O₄ | 332.35 | 5,5-difluoro, Boc-amine, 3-carboxylic acid | Carboxylic acid, Boc, Amine |
| (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid | 61425-08-9 | C₉H₁₅NO₂ | 169.22 | 5-amino, 2-carboxylic acid | Carboxylic acid, Amine |
| Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate | 1392803-20-1 | C₁₇H₂₆F₂N₂O₄ | 360.40 | 5,5-difluoro, Boc-amine, ethyl ester | Ester, Boc, Amine |
Key Differences and Implications
Fluorine vs. Amino Substituents
- Amino Analog (CAS 61425-08-9): The 5-amino group introduces basicity and hydrogen-bonding capacity, increasing aqueous solubility but reducing lipid membrane permeability .
Carboxylic Acid vs. Ester/Boc-Protected Amine
- Target Compound : The carboxylic acid group is ionized at physiological pH, favoring solubility in aqueous environments and enabling ionic interactions in biological systems.
- Boc-Protected Azabicyclo Analog (CAS 1290626-50-4) : The Boc group increases lipophilicity, making it suitable as a synthetic intermediate for controlled amine deprotection .
- Ethyl Ester (CAS 1392803-20-1) : The ester group reduces polarity, enhancing cell membrane permeability but requiring hydrolysis for activation .
Bicyclo Scaffold Heteroatoms
- Target Compound : The purely hydrocarbon bicyclo[2.2.2]octane core lacks heteroatoms, limiting hydrogen-bonding interactions but maximizing rigidity.
Pharmacological Considerations
- Fluorine-Containing Analogs: The target compound’s difluoro substitution may enhance binding affinity to hydrophobic enzyme pockets, a strategy seen in FDA-approved drugs (e.g., fluoroquinolones) .
- Racemic Nature : The racemic mixture of the target compound could necessitate enantiomeric resolution for applications requiring stereoselectivity.
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